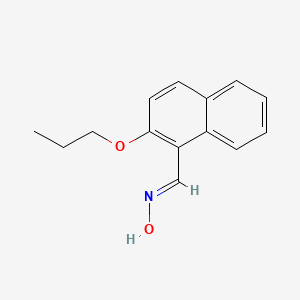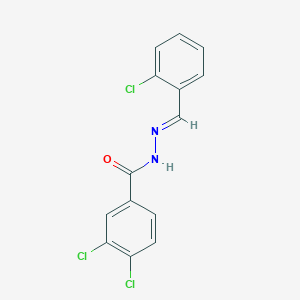![molecular formula C23H23N3O2 B5537513 1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)
1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into quinoline and piperazine derivatives has garnered interest due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, among others. The synthesis and modification of these molecules aim to explore their potential therapeutic applications and understand their chemical behavior.
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves multi-step chemical reactions, including nucleophilic substitution, cyclization, and oxidation processes. For example, Patel et al. (2012) detailed the synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, indicating complex synthesis routes for similar compounds (Patel, R. V., Kumari, P., Rajani, D., & Chikhalia, K., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis. These techniques provide insights into the arrangement of atoms within the molecule and are crucial for confirming the identity of synthesized compounds. For instance, Anthal et al. (2018) discussed the molecular structure of a related compound, highlighting the importance of structural analysis in understanding these molecules (Anthal, S., Singh, V., Desai, N., Arunakumar, D. B., Sreenivasa, S., Kamni, & Kant, R., 2018).
Chemical Reactions and Properties
Quinoline and piperazine derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include electrophilic and nucleophilic substitutions, which are central to modifying these compounds for specific biological activities. The electrochemical synthesis and oxidation processes, as explored by Nematollahi and Amani (2011, 2012), are examples of the chemical versatility of these compounds (Nematollahi, D., & Amani, A., 2011; 2012).
Applications De Recherche Scientifique
Electrochemical Synthesis and Environmental Benefits
Research by Nematollahi et al. (2011) has demonstrated the electrochemical synthesis of new phenylpiperazine derivatives, including compounds structurally related to 1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone. This method offers a reagent-less, environmentally friendly approach to the synthesis of these compounds in aqueous solutions, highlighting an advancement in green chemistry practices Nematollahi & Amani, 2011.
Potential Antidepressant Drugs
Alhaider et al. (1985) have investigated the design, synthesis, and pharmacological testing of 4-phenylquinoline derivatives, which share a structural similarity with the compound of interest, as potential antidepressants. The research found that certain derivatives showed promising activity in preclinical models, suggesting the potential of these compounds in the development of new antidepressant drugs Alhaider, Abdelkader, & Lien, 1985.
Analgesic Activities
A study by Manoury et al. (1979) focused on the synthesis and evaluation of analgesic activities of some phenylpiperazine alkyl derivatives, indicating their significant analgesic properties compared to reference compounds. This suggests the potential therapeutic applications of these compounds in pain management Manoury et al., 1979.
Corrosion Inhibition
Research by El Faydy et al. (2020) on 8-Hydroxyquinoline-based piperazine derivatives has uncovered their significant anti-corrosion properties for steel in HCl electrolyte. This study showcases the potential application of these compounds in industrial corrosion inhibition, presenting an alternative to traditional corrosion inhibitors El Faydy et al., 2020.
Estrogen Receptor Binding and Molecular Docking
Parveen et al. (2017) have synthesized and evaluated pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and molecular docking. This research offers insight into the potential of these compounds in the development of treatments for diseases influenced by estrogen receptors Parveen et al., 2017.
Synthesis and Antimicrobial Activities
Patel et al. (2007) have conducted a study on the synthesis of amide derivatives of quinolone and their antimicrobial studies, which includes derivatives structurally related to the compound of interest. Their findings highlight the antimicrobial potential of these compounds, suggesting their application in the development of new antimicrobial agents Patel, Patel, & Chauhan, 2007.
Propriétés
IUPAC Name |
1-phenyl-4-(2,5,7-trimethylquinoline-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-11-16(2)22-19(13-17(3)24-20(22)12-15)23(28)25-9-10-26(21(27)14-25)18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWBTBVJMHHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
